![molecular formula C15H15NO6S2 B2418247 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 866144-33-4](/img/structure/B2418247.png)
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate
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Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate, also known as Methyl 3-Benzodioxol-5-yl-3-(2-thienylsulfonylamino)propanoate (MBSAP), is an organosulfur compound that has been used in many synthetic organic chemistry experiments. It is a versatile reagent, with a wide range of applications in the synthesis of organic compounds, as well as in the development of new drugs and materials. MBSAP is also known to have several physiological and biochemical effects, making it a valuable tool for scientific research.
Scientific Research Applications
Organic Impurity Profiling
Research by Heather et al. (2017) focused on the synthesis and organic impurity profile of methylone, prepared from catechol, which is structurally related to Methyl 3-(1,3-Benzodioxol-5-yl)-3-[(2-Thienylsulfonyl)amino]propanoate. Their study aimed at determining synthetic pathways through analysis of synthesized methylone and its organic impurities, using GC-MS and NMR spectroscopy. This research provides insights into the chemical profiles of related compounds, including their impurities (Heather, Bortz, Shimmon, & McDonagh, 2017).
Synthesis of Derivative Compounds
Yavari et al. (2006) described a process involving the reaction of catechol with methyl propiolate, leading to the creation of methyl 2-(1,3-benzodioxol-2-yl)acetate. This study demonstrates a method that could be relevant for synthesizing derivatives of Methyl 3-(1,3-Benzodioxol-5-yl)-3-[(2-Thienylsulfonyl)amino]propanoate (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Molecular and Electronic Structures
Low et al. (2004) explored the molecular and electronic structures of compounds containing a 1,3-benzodioxol-5-yl component. This research provides valuable data on the electronic and molecular characteristics of similar compounds, enhancing understanding of their behavior and potential applications (Low, Cobo, Nogueras, Cuervo, Abonía, & Glidewell, 2004).
Corrosion Inhibition
Hachama et al. (2016) investigated a benzoxazin derivative as a corrosion inhibitor for carbon steel, highlighting the potential of similar compounds in industrial applications. This study could inform the use of Methyl 3-(1,3-Benzodioxol-5-yl)-3-[(2-Thienylsulfonyl)amino]propanoate derivatives in corrosion prevention (Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016).
properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylsulfonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-20-14(17)8-11(16-24(18,19)15-3-2-6-23-15)10-4-5-12-13(7-10)22-9-21-12/h2-7,11,16H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHLGLBNECXOMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate |
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